

Technical Guide: Fmoc-β-Alanine Pentafluorophenyl Ester (Fmoc-beta-Ala-OPfp)

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Compound of Interest

Compound Name: *Fmoc-beta-ala-opfp*

Cat. No.: *B557781*

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on Fmoc-β-alanine pentafluorophenyl ester (**Fmoc-beta-Ala-OPfp**), a key reagent in peptide synthesis and drug development.

Core Compound Data

Fmoc-beta-Ala-OPfp is an N-terminally protected derivative of β-alanine, activated as a pentafluorophenyl (Pfp) ester. The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, allowing for selective deprotection under mild conditions, which is crucial for stepwise peptide synthesis.^{[1][2]} The Pfp ester is a highly reactive leaving group, facilitating efficient amide bond formation during the coupling step in solid-phase peptide synthesis (SPPS).^{[2][3]}

The quantitative properties of **Fmoc-beta-Ala-OPfp** are summarized below.

Property	Value	References
Molecular Formula	C ₂₄ H ₁₆ F ₅ NO ₄	[1] [4] [5] [6] [7]
Molecular Weight	477.4 g/mol	[1] [3] [4] [5]
CAS Number	149303-38-8	[1] [4] [5] [6]
Appearance	White powder	[1] [3]
Purity	≥99% (HPLC)	[1]
Melting Point	116 - 118 °C	[1]
Storage Conditions	0 - 8 °C, sealed in dry conditions	[1] [6] [7]

Experimental Protocol: Peptide Coupling using Fmoc-beta-Ala-OPfp

This protocol details the manual coupling of **Fmoc-beta-Ala-OPfp** onto a solid-phase resin with a free N-terminal amine, a common step in Fmoc-based Solid Phase Peptide Synthesis (SPPS).

Materials:

- Fmoc-deprotected peptide-resin (with a free primary or secondary amine)
- **Fmoc-beta-Ala-OPfp**
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- 1-Hydroxybenzotriazole (HOBt) (optional, but recommended to enhance reactivity)[\[8\]](#)
- N,N-Diisopropylethylamine (DIPEA) (optional, for use as a non-nucleophilic base)
- Kaiser test kit or other ninhydrin-based test for primary amines

- Solid-phase synthesis vessel
- Shaker or bubbler for agitation

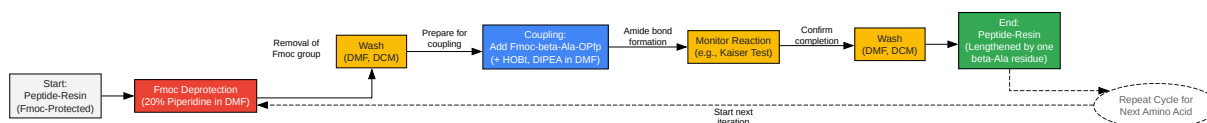
Procedure:

- Resin Preparation:
 - Place the Fmoc-deprotected peptide-resin in the synthesis vessel.
 - Wash the resin thoroughly with DMF (3 x 1 minute) to remove any residual deprotection solution (e.g., piperidine in DMF).
 - Perform a final wash with DCM (2 x 1 minute) followed by DMF (2 x 1 minute).
- Activation and Coupling:
 - Prepare the coupling solution. Dissolve **Fmoc-beta-Ala-OPfp** (3 equivalents relative to the resin substitution) and, optionally, HOBt (3 equivalents) in a minimal amount of DMF.
 - Add the coupling solution to the washed resin in the synthesis vessel.
 - If necessary, add DIPEA (3-4 equivalents) to the reaction mixture. The use of a base is common to ensure the resin-bound amine remains in its free, nucleophilic state.
 - Agitate the mixture at room temperature for 1-2 hours. The pentafluorophenyl ester is highly reactive, so coupling is often rapid.[\[2\]](#)[\[8\]](#)
- Monitoring the Coupling Reaction:
 - After the initial coupling time, take a small sample of the resin beads.
 - Wash the sample beads thoroughly with DMF and then DCM.
 - Perform the Kaiser test. A negative Kaiser test (beads remain colorless or yellow) indicates the successful consumption of all free primary amines and thus a complete coupling reaction.

- If the test is positive (beads turn blue), extend the coupling time for another 30-60 minutes or consider a second coupling step (double coupling).
- Washing:
 - Once the coupling is complete, drain the reaction solution from the vessel.
 - Wash the peptide-resin extensively to remove excess reagents and byproducts. A typical washing sequence is:
 - DMF (3 x 1 minute)
 - DCM (3 x 1 minute)
 - DMF (3 x 1 minute)
- Proceed to Next Step:
 - The resin is now ready for the next step in the synthesis, which is typically the Fmoc-deprotection of the newly added β -alanine residue to allow for the coupling of the subsequent amino acid.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of incorporating an **Fmoc-beta-Ala-OPfp** unit during a standard Fmoc solid-phase peptide synthesis cycle.



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Caption: Workflow for a single coupling cycle in Fmoc Solid-Phase Peptide Synthesis (SPPS).

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